DSM265

antimalarial drug discovery Plasmodium species selectivity DHODH inhibition

DSM265 is a triazolopyrimidine PfDHODH inhibitor (IC50 8.9 nM; Pf3D7 EC50 4.3 nM) with extended human half-life (86–118 h), enabling once-weekly chemoprevention modeling. It offers dual-stage (blood/liver) activity and a mapped resistance landscape (C276Y). Ideal for P. falciparum DHODH studies, long-acting PK/PD research, and cross-resistance screening. Choose DSM265 for species-selective P. falciparum inhibition over cross-species inhibitors.

Molecular Formula C14H12F7N5S
Molecular Weight 415.33 g/mol
CAS No. 1282041-94-4
Cat. No. B607214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSM265
CAS1282041-94-4
SynonymsDSM265;  DSM-265;  DSM 265;  1282041-94-4
Molecular FormulaC14H12F7N5S
Molecular Weight415.33 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)S(F)(F)(F)(F)F)C(C)(F)F
InChIInChI=1S/C14H12F7N5S/c1-8-7-11(26-13(22-8)24-12(25-26)14(2,15)16)23-9-3-5-10(6-4-9)27(17,18,19,20)21/h3-7,23H,1-2H3
InChIKeyOIZSVTOIBNSVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DSM265 (CAS 1282041-94-4): A Long-Duration Triazolopyrimidine PfDHODH Inhibitor for Antimalarial Research


DSM265 is a triazolopyrimidine-based small molecule inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme in the parasite's pyrimidine biosynthesis pathway [1]. It represents the first DHODH inhibitor to advance into clinical development for malaria treatment [2]. The compound exhibits potent in vitro activity against PfDHODH with an IC50 of 8.9–10 nM and inhibits the growth of P. falciparum 3D7 parasites with an EC50 of 4.3 nM . DSM265 is characterized by high selectivity for plasmodial DHODH over the human ortholog and demonstrates efficacy against both blood-stage and liver-stage P. falciparum parasites [1].

Why DSM265 Cannot Be Interchanged with Other PfDHODH Inhibitors


PfDHODH inhibitors within the triazolopyrimidine class exhibit pronounced structure-activity differences that preclude interchangeable use in research settings. Despite sharing a common enzymatic target, compounds such as DSM265, MMV253, and DSM421 display divergent potency profiles across Plasmodium species (P. falciparum vs. P. vivax), distinct resistance mutation landscapes, and variable pharmacokinetic half-lives [1]. Furthermore, the ubiquinone binding site of PfDHODH accommodates substantial ligand diversity, meaning that subtle modifications to the inhibitor scaffold can alter species selectivity, in vivo efficacy, and susceptibility to pre-existing DHODH mutations [2]. Researchers requiring reproducible, mechanistically defined outcomes must therefore select the specific PfDHODH inhibitor validated for their experimental context.

DSM265 Evidence Guide: Comparative Quantification for Informed Selection


DSM265 Exhibits Superior P. falciparum Potency but Reduced P. vivax Activity Relative to DSM421

DSM265 demonstrates differential potency across Plasmodium species when compared directly with its structural analog DSM421. DSM265 inhibits P. falciparum DHODH with greater potency than P. vivax DHODH, whereas DSM421 exhibits equipotent activity against both species. This species selectivity profile is quantifiable and has direct implications for target indication selection [1]. Specifically, DSM265's IC50 for P. falciparum DHODH is 8.9 nM compared to 27 nM for P. vivax DHODH, representing a 3-fold reduced potency against the P. vivax enzyme .

antimalarial drug discovery Plasmodium species selectivity DHODH inhibition

DSM265 Human Elimination Half-Life Exceeds That of Mefloquine and Chloroquine

DSM265 demonstrates a substantially prolonged human elimination half-life compared to established antimalarial agents. In a first-in-human phase 1a study, DSM265 exhibited a mean elimination half-life ranging from 86 to 118 hours across dose cohorts (25–1200 mg) [1]. This positions DSM265 as a long-duration inhibitor, with pharmacokinetic modeling predicting that therapeutic plasma concentrations are maintained for more than 8 days following a single oral dose of 200–400 mg [2]. In direct comparative terms, the human half-life of DSM265 (86–118 h) is approximately 2- to 3-fold longer than that of mefloquine (terminal half-life ~14–41 days depending on stereoisomer, but effective parasite clearance phase is shorter) and more than 10-fold longer than that of chloroquine (terminal half-life ~30–60 h) [3]. A phase 1b induced blood-stage malaria challenge study confirmed that DSM265 (150 mg) achieved a log10 parasite reduction ratio at 48 h of 1.55 (95% CI 1.42–1.67), compared to 2.34 (2.17–2.52) for mefloquine (10 mg/kg) [1].

pharmacokinetics long-acting antimalarial human half-life

DSM265 In Vivo Antimalarial ED90 of 3 mg/kg/day in NSG Mouse Model

DSM265 demonstrates potent in vivo antimalarial activity in the NOD-scid IL-2Rγnull (NSG) mouse model engrafted with human erythrocytes and infected with P. falciparum. Oral administration of DSM265 (0.5–75 mg/kg, twice daily for 4 days) achieved a 90% effective dose (ED90) of 3 mg/kg per day (1.5 mg/kg twice daily) . In comparative SCID mouse studies, a single oral dose of 50 mg/kg DSM265 was identified as the optimal dose for achieving maximal parasite suppression, with recrudescence occurring approximately 2 weeks post-treatment [1]. This in vivo potency profile distinguishes DSM265 from earlier-generation PfDHODH inhibitors such as DSM1 and DSM74, which required higher doses or more frequent administration to achieve comparable efficacy in murine models [2].

in vivo efficacy mouse malaria model ED90 quantification

DSM265 Resistance Profile: C276Y Mutation Confers Up to 400-Fold Resistance but Retains Parasite Fitness

In vitro selection studies have characterized the resistance landscape of DSM265. Mutations in PfDHODH confer increased resistance to DSM265 ranging from 2-fold to approximately 400-fold [1]. The C276Y mutation, which arose during DSM265 selection, is particularly notable: parasites harboring this mutation retain mitochondrial energetics comparable to wild-type and maintain full fitness in competitive growth experiments [2]. Importantly, cross-resistance profiling reveals that DSM265-resistant DHODH mutant lines (including C276Y) exhibit variable susceptibility to other DHODH inhibitors [3]. The V532A double-mutant parasites, selected under simultaneous DSM265 and TCMDC-125334 pressure, demonstrated cross-resistance to both compounds while maintaining wild-type fitness in vitro [3]. This resistance signature is compound-specific: alternative DHODH inhibitors such as TCMDC-125334 remain active against the C276Y mutant, highlighting that DSM265's resistance liabilities are not universally shared across the PfDHODH inhibitor class.

drug resistance DHODH mutations C276Y variant

DSM265 Clinical Activity: Rapid P. falciparum Clearance but Slower P. vivax Clearance vs. Comparator Agents

In a proof-of-concept phase 2a open-label study, single-dose DSM265 demonstrated differential clearance kinetics between P. falciparum and P. vivax malaria [1]. DSM265 rapidly cleared P. falciparum parasitemia following a single oral dose, whereas clearance of P. vivax was significantly slower and less effective [2]. In the phase 1b induced blood-stage malaria challenge study, DSM265 (150 mg) achieved a log10 parasite reduction ratio at 48 h of 1.55 (95% CI 1.42–1.67), corresponding to a parasite clearance half-life of 9.4 h (8.7–10.2 h). In the same study, mefloquine (10 mg/kg) achieved a log10 reduction ratio of 2.34 (2.17–2.52) with a clearance half-life of 6.2 h (5.7–6.7 h), representing significantly faster clearance (p<0.0001) [3]. A meta-analysis of early clinical trials confirmed that while DSM265 demonstrated a favorable safety profile after single 400 mg doses, preclinical signals of teratogenicity and testicular toxicity have halted further clinical development [4].

phase 2a clinical trial parasite clearance Plasmodium species

DSM265 Demonstrates High Selectivity for PfDHODH Over Human DHODH with Minimal Off-Target Activity

DSM265 exhibits high selectivity for the plasmodial DHODH enzyme over the human ortholog. This selectivity is quantitatively demonstrated by the compound's lack of significant inhibitory activity against human DHODH at concentrations far exceeding the antiparasitic EC50 [1]. In broader safety pharmacology panels, DSM265 was inactive against panels of human enzymes and receptors, and showed no mutagenic potential in standard genotoxicity assays [2]. The selectivity window can be inferred from the compound's PfDHODH IC50 of 8.9–10 nM compared to its inactivity on human DHODH at concentrations up to 100 μM (no inhibition observed) [3]. This selectivity profile distinguishes DSM265 from earlier antimalarial agents such as atovaquone, which exhibits cross-reactivity with mammalian mitochondrial electron transport chain components.

target selectivity human DHODH off-target profiling

DSM265 Application Scenarios: Research Use Cases Guided by Quantitative Evidence


P. falciparum-Specific DHODH Inhibition Studies

DSM265 is optimally suited for research focused specifically on P. falciparum DHODH inhibition. With a PfDHODH IC50 of 8.9 nM and 3-fold selectivity over P. vivax DHODH (IC50 = 27 nM), DSM265 provides a defined tool for probing species-specific DHODH biology and for validating P. falciparum-focused chemical series . Researchers requiring equipotent activity across both P. falciparum and P. vivax should instead consider DSM421, which demonstrates comparable potency against both species (IC50 ~16 nM for each) [1].

Long-Duration Pharmacokinetic Modeling and Once-Weekly Dosing Regimen Studies

DSM265's extended human elimination half-life of 86–118 hours, with predicted therapeutic plasma concentrations maintained for >8 days following a single 200–400 mg oral dose , makes it particularly valuable for pharmacokinetic/pharmacodynamic modeling of long-acting antimalarial regimens. This property directly supports research into once-weekly chemoprevention strategies and single-dose treatment paradigms, differentiating DSM265 from daily-dosed antimalarials [1]. The compound's extended half-life also enables studies of drug exposure-efficacy relationships over prolonged time windows [2].

DHODH Resistance Mechanism Elucidation and Mutation Profiling

DSM265 serves as a well-characterized reference compound for studying PfDHODH resistance mechanisms. The resistance landscape of DSM265 has been extensively mapped, with identified mutations conferring 2- to ~400-fold resistance increases . The C276Y mutation, which emerged under DSM265 selection, retains wild-type parasite fitness while conferring high-level DSM265 resistance [1]. This defined resistance profile enables researchers to use DSM265 as a benchmark for cross-resistance studies evaluating novel PfDHODH inhibitors and for investigating collateral sensitivity relationships among DHODH-targeting compounds [2].

Blood-Stage and Liver-Stage Dual-Activity Antimalarial Assays

DSM265 demonstrates efficacy against both blood-stage and liver-stage P. falciparum parasites . This dual-stage activity profile supports research applications requiring simultaneous evaluation of blood schizonticidal and causal prophylactic activity. In controlled human malaria infection studies, a single 400 mg dose of DSM265 demonstrated causal prophylactic activity when administered 1 day before challenge [1]. Researchers investigating compounds with liver-stage activity can use DSM265 as a positive control for both in vitro hepatic infection models and in vivo causal prophylaxis assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSM265

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.